molecular formula C14H17N3 B1298905 2-Methyl-4-Piperazinoquinoline CAS No. 82241-22-3

2-Methyl-4-Piperazinoquinoline

Cat. No.: B1298905
CAS No.: 82241-22-3
M. Wt: 227.3 g/mol
InChI Key: XYBLCORUTWKJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-Piperazinoquinoline is a heterocyclic compound with the molecular formula C14H17N3 and a molecular weight of 227.305 g/mol . It is characterized by a quinoline core substituted with a piperazine ring at the 4-position and a methyl group at the 2-position. This compound is primarily used in research settings and has shown potential in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-Piperazinoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylquinoline with piperazine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-Piperazinoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
2-Methyl-4-Piperazinoquinoline has demonstrated significant antibacterial properties. Research indicates that it is particularly effective against Staphylococcus aureus , a Gram-positive bacterium known for its antibiotic resistance. The Minimum Inhibitory Concentration (MIC) for this compound against Staphylococcus aureus is reported to be around 10 µM, showcasing its potential as a therapeutic agent in combating resistant bacterial strains .

2. Anticancer Properties
The compound has been investigated for its anticancer activity, particularly against breast cancer cell lines such as MDA-MB231 and MCF7. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The design and synthesis of hybrid compounds incorporating this scaffold have been explored to enhance anti-breast cancer activity .

3. Antimalarial Activity
Research has highlighted the potential of this compound derivatives in treating malaria. Some compounds in this class have shown potent antimalarial effects against Plasmodium falciparum , with IC50 values in the low nanomolar range. This suggests a promising avenue for developing new antimalarial drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:

ModificationEffect on Activity
Bromine PositionAlters reactivity and potency
Piperazine SubstitutionEnhances receptor interaction
Methyl Group PresenceInfluences solubility and bioavailability

These modifications play a crucial role in determining the efficacy and safety profiles of the compound, guiding future drug design efforts.

Case Studies

1. Antibacterial Efficacy Study
A comprehensive study evaluated various piperazinylquinoline derivatives, including this compound, against both Gram-positive and Gram-negative bacteria. The results indicated selective antibacterial activity against Staphylococcus aureus , while showing limited efficacy against other strains like Pseudomonas aeruginosa .

2. Neuroprotective Effects
Research has shown that this compound may have neuroprotective effects relevant to Alzheimer’s disease by inhibiting acetylcholinesterase activity, thus increasing acetylcholine levels in the brain. This suggests potential applications in cognitive enhancement therapies.

3. Antimalarial Studies
In vitro studies have demonstrated that certain derivatives exhibit significant antimalarial activity, providing a foundation for further development into effective treatments against malaria .

Mechanism of Action

The mechanism of action of 2-Methyl-4-Piperazinoquinoline involves its interaction with specific molecular targets and pathways. The piperazine ring allows for binding to various receptors and enzymes, potentially inhibiting their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. These interactions contribute to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-4-Piperazinoquinoline is unique due to the presence of both the piperazine ring and the methyl group, which confer distinct chemical and biological properties.

Biological Activity

2-Methyl-4-piperazinoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its quinoline backbone, which is known for its ability to interact with various biological targets. The presence of the piperazine group enhances its pharmacological properties, making it a versatile scaffold for drug development.

The biological activity of this compound primarily involves:

  • DNA Intercalation : Similar to other quinoline derivatives, it can intercalate with DNA, disrupting replication and transcription processes in target cells.
  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in inflammatory processes, such as phospholipase A2 (PLA2), which is linked to various disease states including cancer and cardiovascular diseases .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Anticancer Properties

Studies have demonstrated that this compound possesses anticancer activity by inducing apoptosis in cancer cells. It has been evaluated in various cancer models, showing potential for use in targeted cancer therapies.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to modulate oxidative stress responses is particularly noteworthy .

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of this compound, researchers found that it significantly reduced tumor growth in xenograft models. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of phospholipase A2 by this compound. The compound was shown to selectively inhibit the enzyme with an IC50 value indicating potent activity. This inhibition was linked to reduced inflammatory responses in vitro and in vivo models .

Data Tables

Biological ActivityMechanismReference
AntimicrobialMembrane disruption
AnticancerApoptosis induction
NeuroprotectionModulation of oxidative stress
Phospholipase A2 InhibitionSelective enzyme inhibition

Properties

IUPAC Name

2-methyl-4-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-11-10-14(17-8-6-15-7-9-17)12-4-2-3-5-13(12)16-11/h2-5,10,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBLCORUTWKJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351526
Record name 2-Methyl-4-Piperazinoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82241-22-3
Record name 2-Methyl-4-Piperazinoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-(piperazin-1-yl)quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To tert-butyl 4-(2-methyl-4-quinolyl)piperazine-1-carboxylate (4.382 g, 13.38 mmol) was added 40 ml of a 1:1 mixture of dichloromethane and trifluoroacetic acid. The mixture was stirred at room temperature for 15 minutes. The mixture was evaporated to dryness under reduced pressure and the residue dissolved in dichloromethane. The solution was washed with 5% sodium bicarbonate solution and 3M NaOH was added until the aqueous phase remained basic. The phases were separated, the aqueous phase was extracted twice with dichloromethane, the combined organic phases were washed with saturated sodium carbonate solution, water, dried over magnesium sulfate and evaporated to dryness. 2.1 g of a solid were obtained (9.25 mmol, 69%). MS (APCI): m/z=227.8 [M+1]+.
Quantity
4.382 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Chloro-2-methylquinoline (1.8 g, 10 mmol) and anhydrous piperazine (5.25 g, 60 mmol) were dissolved in ethyleneglycol monoethylether (15 ml) and stirred at 140° C. overnight. The mixture was concentrated under reduced pressure, toluene was added (2×100 ml) and the solvent removed under reduced pressure. To the residue was added 0.5 M NaOH (100 ml) and the mixture was extracted with a mixture of dichloromethane/diethylether/ethyl acetate (1:1:1, 3×100 ml). The combined organic phases were washed with brine, dried over sodium sulfate and the solvent was removed under reduced pressure. 2.78 g of an off-white solid (8.5 mmol, 85%) were obtained that were used directly in the next step.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-Piperazinoquinoline
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-Piperazinoquinoline
Reactant of Route 3
Reactant of Route 3
2-Methyl-4-Piperazinoquinoline
Reactant of Route 4
Reactant of Route 4
2-Methyl-4-Piperazinoquinoline
Reactant of Route 5
Reactant of Route 5
2-Methyl-4-Piperazinoquinoline
Reactant of Route 6
Reactant of Route 6
2-Methyl-4-Piperazinoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.